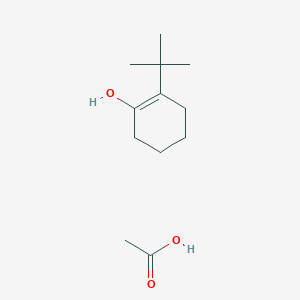
Acetic acid;2-tert-butylcyclohexen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-tert-butylcyclohexen-1-ol is an organic compound that combines the properties of acetic acid and a cyclohexenol derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-tert-butylcyclohexen-1-ol typically involves the reaction of acetic acid with 2-tert-butylcyclohexen-1-ol under specific conditions. One common method is the esterification reaction, where acetic acid reacts with the alcohol group of 2-tert-butylcyclohexen-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-tert-butylcyclohexen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexenol derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;2-tert-butylcyclohexen-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the manufacture of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of acetic acid;2-tert-butylcyclohexen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific biochemical pathways. The presence of the tert-butyl group and the cyclohexene ring influences its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread applications in food, pharmaceuticals, and industry.
Cyclohexanol: An alcohol derived from cyclohexane, used in the production of nylon and other polymers.
tert-Butyl alcohol: A tertiary alcohol used as a solvent and in the synthesis of other chemicals.
Uniqueness
Acetic acid;2-tert-butylcyclohexen-1-ol is unique due to its combined structural features, which impart distinct chemical and physical properties. The presence of both acetic acid and cyclohexenol moieties allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propiedades
Número CAS |
87296-08-0 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
acetic acid;2-tert-butylcyclohexen-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-10(2,3)8-6-4-5-7-9(8)11;1-2(3)4/h11H,4-7H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
AMUFXZUWLPMWSA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C)(C)C1=C(CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


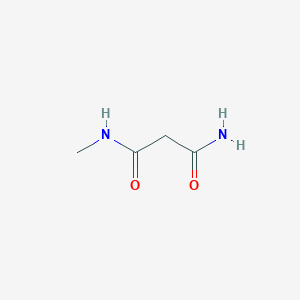
![N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine](/img/structure/B14404843.png)
![4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14404844.png)
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)
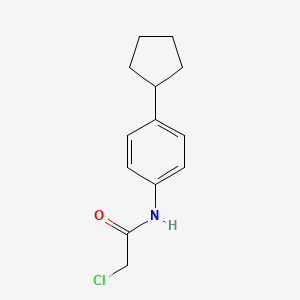
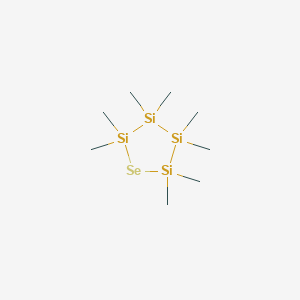
![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-](/img/structure/B14404873.png)
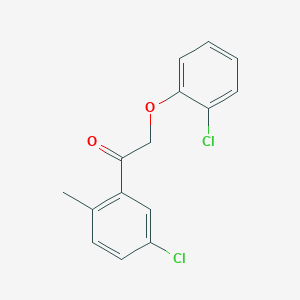
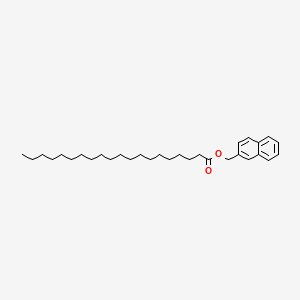
![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)
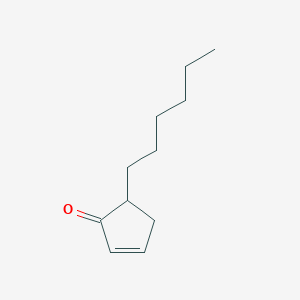
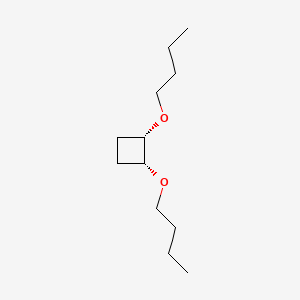
![1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene](/img/structure/B14404920.png)
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)
